GW409544

PPARα Metabolic Disease Nuclear Receptor Pharmacology

GW409544 is a high-purity, non-TZD PPARα/γ dual agonist with balanced, potent activity (PPARγ EC50 0.28 nM; PPARα EC50 2.3 nM). Ideal for studying integrated glucose/lipid metabolism in diabetes and dyslipidemia models. Backed by co-crystal structures (PDB: 1K7L, 1K74) for computational validation. Essential reference compound ensuring assay reproducibility and reliable benchmarking against novel dual agonists.

Molecular Formula C31H30N2O5
Molecular Weight 510.6 g/mol
CAS No. 258345-41-4
Cat. No. B1672464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW409544
CAS258345-41-4
SynonymsGW 409544
GW-409544
GW409544
Molecular FormulaC31H30N2O5
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC(=CC(=O)C4=CC=CC=C4)C
InChIInChI=1S/C31H30N2O5/c1-21(19-29(34)24-9-5-3-6-10-24)32-28(31(35)36)20-23-13-15-26(16-14-23)37-18-17-27-22(2)38-30(33-27)25-11-7-4-8-12-25/h3-16,19,28,32H,17-18,20H2,1-2H3,(H,35,36)/b21-19-/t28-/m0/s1
InChIKeyGGUVRMBIEPYOKL-WMVCGJOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW409544 (CAS 258345-41-4): A Potent PPARα/γ Dual Agonist for Metabolic Research and Drug Discovery


GW409544, also known as (2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid, is a synthetic, non-thiazolidinedione (TZD) dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) [1]. It is a key tool compound in metabolic disease research, particularly for type 2 diabetes and dyslipidemia, due to its ability to simultaneously activate pathways regulating glucose and lipid homeostasis [2]. The compound was developed through structural modification of farglitazar and is characterized by its high affinity and potent agonist activity for both receptor subtypes, with well-defined selectivity against PPARδ [1].

Why PPAR Agonists Are Not Interchangeable: Subtype Selectivity and Potency Profiles Define Research Utility


PPAR agonists are not a homogeneous class; they exhibit profound differences in receptor subtype selectivity (α, γ, δ) and intrinsic potency that directly impact their biological effects and research applications. For instance, selective PPARγ agonists like rosiglitazone primarily improve insulin sensitivity but lack direct lipid-lowering PPARα activity, while selective PPARα agonists like fenofibrate lower triglycerides but do not address insulin resistance [1]. The unique value of GW409544 lies in its balanced, high-potency dual agonism of PPARα and PPARγ, a profile distinct from both selective agonists and other dual agonists that may possess different potency ratios or pharmacokinetic properties [1]. Therefore, substituting GW409544 with a generic 'PPAR agonist' would fundamentally alter the experimental outcome by introducing a different pattern of receptor activation, making the selection of the specific compound critical for research reproducibility and validity.

Quantitative Differentiation of GW409544 (CAS 258345-41-4) from Closest Analogs


PPARα Agonist Potency: GW409544 vs. Farglitazar, Rosiglitazone, and Pioglitazone

GW409544 demonstrates significantly higher potency for PPARα activation compared to the dual agonist farglitazar and the clinically used PPARγ-selective agonists rosiglitazone and pioglitazone. In a standardized cell-based transactivation assay using human PPARα-GAL4 chimeric receptors, GW409544 exhibited an EC50 of 2.3 nM, which is approximately 108-fold more potent than farglitazar (EC50 250 nM) and over 4,300-fold more potent than rosiglitazone and pioglitazone (EC50 >10,000 nM) [1]. This quantitative advantage establishes GW409544 as a preferred tool for studies requiring robust PPARα engagement at low concentrations.

PPARα Metabolic Disease Nuclear Receptor Pharmacology

PPARγ Agonist Potency: GW409544 vs. Farglitazar, Rosiglitazone, and Pioglitazone

GW409544 is a highly potent PPARγ agonist, comparable to the dual agonist farglitazar but significantly more potent than the TZD class of PPARγ agonists. In the same transactivation assay system, GW409544 activated PPARγ with an EC50 of 0.28 nM, which is similar to farglitazar (0.20 nM) but 64-fold more potent than rosiglitazone (18 nM) and 1,000-fold more potent than pioglitazone (280 nM) [1]. This high potency for PPARγ, combined with its robust PPARα activity, defines its unique dual-agonist profile.

PPARγ Insulin Sensitization Adipogenesis

PPARδ Selectivity: Negligible Activation by GW409544 Confirms Subtype Specificity

GW409544 demonstrates excellent selectivity for the α and γ subtypes over the δ subtype. In the same comparative panel, GW409544, farglitazar, rosiglitazone, and pioglitazone all exhibited EC50 values greater than 10,000 nM for PPARδ, confirming that these compounds do not significantly activate this receptor [1]. This selectivity is important because PPARδ activation can lead to distinct physiological effects, such as altered muscle fiber composition and increased energy expenditure, which could confound experimental results in metabolic studies.

PPARδ Selectivity Off-target Activity

PPARα Potency Among Dual Agonists: GW409544 vs. Muraglitazar and Tesaglitazar

Within the subclass of PPARα/γ dual agonists, GW409544 is among the most potent for PPARα activation. A comparison of reported EC50 values from a curated database indicates that GW409544 (EC50 0.2 nM) is 15-fold more potent than muraglitazar (EC50 3 nM) and 65-fold more potent than tesaglitazar (EC50 13 nM) at the PPARα receptor [1]. While these values are from a different assay system than the primary comparison, they reinforce the high intrinsic potency of GW409544 relative to other dual agonists that have been evaluated clinically.

PPARα Dual Agonist Potency Comparison

Structural Basis for Dual Agonism: Co-crystal Structures with PPARα and PPARγ

The unique dual agonist profile of GW409544 is underpinned by its binding mode, which has been elucidated by high-resolution X-ray crystallography. Co-crystal structures of GW409544 bound to the ligand-binding domains of both human PPARα (PDB ID: 1K7L, resolution 2.5 Å) and PPARγ (PDB ID: 1K74, resolution 2.3 Å) have been solved [1]. These structures reveal how the vinylogous amide moiety of GW409544 interacts with key residues in the AF-2 helix, stabilizing the active conformation of both receptors. A single amino acid difference (tyrosine in PPARα, histidine in PPARγ) is a critical determinant of subtype selectivity, and GW409544's structure allows it to effectively engage both [1]. This structural insight is invaluable for rational drug design and structure-activity relationship (SAR) studies.

Structural Biology X-ray Crystallography Ligand-Receptor Interaction

Optimal Application Scenarios for GW409544 (CAS 258345-41-4) Based on Comparative Evidence


Investigating the Synergistic Effects of Combined PPARα/γ Activation in Metabolic Disease Models

GW409544 is the ideal tool compound for studying the combined impact of PPARα and PPARγ activation in cellular and animal models of type 2 diabetes, obesity, and dyslipidemia. Its balanced and high-potency dual agonism, as demonstrated by its EC50 values (PPARα: 2.3 nM, PPARγ: 0.28 nM), allows researchers to activate both pathways simultaneously from a single molecule, avoiding the complexity and potential interaction artifacts of combining separate selective agonists. This is particularly valuable for dissecting the integrated regulation of glucose and lipid metabolism by PPARs [1].

Structure-Based Drug Design and SAR Studies for Novel PPAR Modulators

The availability of high-resolution co-crystal structures of GW409544 bound to both PPARα (PDB: 1K7L) and PPARγ (PDB: 1K74) makes it an essential reference compound for computational chemistry and medicinal chemistry campaigns [1]. Researchers can use these structures for molecular docking, pharmacophore modeling, and rational design of next-generation PPAR modulators. GW409544 serves as a well-characterized benchmark for validating computational models and understanding the molecular determinants of dual receptor activation.

In Vitro Profiling of PPAR Agonist Selectivity and Potency

Due to its well-quantified selectivity profile, GW409544 is an excellent control compound for establishing PPAR transactivation assays. Its high potency for PPARα and PPARγ, coupled with negligible activity on PPARδ (EC50 >10,000 nM), provides a clear and reliable benchmark for classifying new compounds [1]. It can be used as a positive control to normalize assay performance and to confirm the functional integrity of reporter gene systems, ensuring accurate and reproducible data in high-throughput screening environments.

Benchmarking Novel Dual Agonists in Preclinical Development

For researchers developing new PPARα/γ dual agonists, GW409544 provides a critical, data-rich comparator. Its potency relative to other dual agonists, such as its 15-fold higher PPARα potency compared to muraglitazar, establishes a high bar for efficacy that can be used to evaluate the potential of new chemical entities [2]. Direct comparison to GW409544 in parallel assays allows for a rigorous assessment of whether a novel compound offers a meaningful improvement in potency, selectivity, or efficacy profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW409544

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.